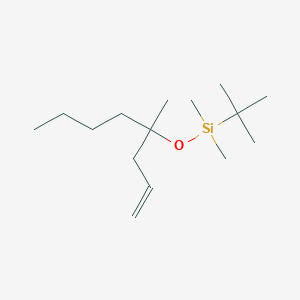
tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane is a chemical compound with the molecular formula C15H32OSi and a molecular weight of 256.5 g/mol. It is an intermediate in the synthesis of Misoprostol, a cytoprotective prostaglandin PGE analogue. The compound appears as a pale yellow oil and is soluble in dichloromethane (DCM) and ethyl acetate.
Preparation Methods
The synthesis of tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane involves several steps. One common method includes the reaction of 4-methyloct-1-en-4-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into silanes or silanols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid.
Scientific Research Applications
tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane is primarily used as an intermediate in the synthesis of Misoprostol. Misoprostol is a medication used to prevent stomach ulcers, induce labor, and treat postpartum hemorrhage. The compound’s role as an intermediate makes it valuable in pharmaceutical research and development. Additionally, it may be used in organic synthesis and materials science for the preparation of other silicon-containing compounds.
Mechanism of Action
As an intermediate, tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane itself does not have a direct mechanism of action. its role in the synthesis of Misoprostol involves the protection of hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site until the desired transformation is complete.
Comparison with Similar Compounds
Similar compounds to tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane include other silyl ethers such as:
tert-Butyldimethylsilyl chloride: Used as a reagent for the protection of hydroxyl groups.
Trimethylsilyl chloride: Another silylating agent used for similar purposes.
Triisopropylsilyl chloride: Offers greater steric protection compared to tert-butyldimethylsilyl chloride.
These compounds share similar chemical properties and applications but differ in their steric and electronic effects, which can influence the outcome of chemical reactions.
Properties
Molecular Formula |
C15H32OSi |
|---|---|
Molecular Weight |
256.50 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-methyloct-1-en-4-yloxy)silane |
InChI |
InChI=1S/C15H32OSi/c1-9-11-13-15(6,12-10-2)16-17(7,8)14(3,4)5/h10H,2,9,11-13H2,1,3-8H3 |
InChI Key |
UKZGYBUPFFVWES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















